molecular formula C14H16N2O2 B1459600 tert-butyl 3-(pyridin-2-yl)-1H-pyrrole-1-carboxylate CAS No. 1492663-36-1

tert-butyl 3-(pyridin-2-yl)-1H-pyrrole-1-carboxylate

Cat. No.: B1459600
CAS No.: 1492663-36-1
M. Wt: 244.29 g/mol
InChI Key: FXAHPGPLBBEARM-UHFFFAOYSA-N
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Description

tert-Butyl 3-(pyridin-2-yl)-1H-pyrrole-1-carboxylate is a heterocyclic compound featuring a pyrrole core substituted at the 3-position with a pyridin-2-yl group and at the 1-position with a tert-butyl carboxylate protecting group. This structure combines aromatic π-electron systems (pyrrole and pyridine) with steric protection from the tert-butyl group, making it valuable in medicinal chemistry and materials science.

Properties

IUPAC Name

tert-butyl 3-pyridin-2-ylpyrrole-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N2O2/c1-14(2,3)18-13(17)16-9-7-11(10-16)12-6-4-5-8-15-12/h4-10H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FXAHPGPLBBEARM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1C=CC(=C1)C2=CC=CC=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

General Synthetic Strategy

The synthesis of tert-butyl 3-(pyridin-2-yl)-1H-pyrrole-1-carboxylate typically involves three key steps:

Preparation of the Pyrrole Core and Iodinated Intermediate

A critical intermediate for the synthesis is tert-butyl 3-iodo-1H-pyrrole-1-carboxylate or closely related iodinated derivatives. According to a detailed procedure reported by the Royal Society of Chemistry:

  • The iodinated pyrrole intermediate can be prepared by iodination of the corresponding Boc-protected pyrrole or azaindole derivatives.
  • For example, a solution of iodine in DMF is added to a mixture of 7-azaindole and potassium hydroxide in DMF at room temperature, stirring for 45 minutes.
  • The reaction mixture is then quenched in ice water containing ammonia and sodium disulfite to precipitate the iodinated product, which is filtered, washed, and dried.
  • This method yields tert-butyl 3-iodo-1H-pyrrolo[2,3-b]pyridine-1-carboxylate with good purity and yield.

Introduction of the Pyridin-2-yl Group via Masuda Borylation-Suzuki Coupling

The key step to install the pyridin-2-yl substituent at the 3-position of the pyrrole ring is a palladium-catalyzed cross-coupling reaction:

  • The iodinated pyrrole intermediate undergoes Masuda borylation to generate the corresponding boronate ester.
  • This boronate intermediate is then coupled with 2-chloropyridine or 2-aminopyridine derivatives under Suzuki coupling conditions.
  • Typical catalysts used include PdCl2(PPh3)2 with CuI as co-catalyst, under argon atmosphere.
  • The reaction is performed in dry solvents such as 1,2-dimethoxyethane with sodium carbonate as base.
  • The reaction mixture is heated under reflux for several hours, then cooled and purified by chromatography.
  • This sequence efficiently yields this compound with isolated yields around 60-70%.

Alternative One-Step Continuous Flow Synthesis

An innovative approach reported in Organic Letters describes a one-step continuous flow synthesis of highly substituted pyrrole-3-carboxylates, which can be adapted for tert-butyl esters:

  • Starting from tert-butyl acetoacetates, amines, and 2-bromoketones, the pyrrole ring is formed via a Hantzsch-type reaction in a microreactor.
  • The HBr generated in situ hydrolyzes the tert-butyl ester to the corresponding acid, but reaction conditions can be tuned to retain the tert-butyl ester.
  • This continuous flow method allows for rapid and scalable synthesis of pyrrole-3-carboxylate derivatives, potentially including this compound analogs.
  • The method is advantageous for its operational simplicity and integration of multiple steps in a single process.

Summary Table of Preparation Methods

Step Method Description Key Reagents/Catalysts Conditions Yield & Notes
1. Iodination of Pyrrole Iodination of Boc-protected pyrrole or azaindole Iodine, KOH, DMF Room temp, 45 min; quench in ice water with NH3 and Na2S2O4 High purity, moderate to good yield
2. Masuda Borylation-Suzuki Coupling Pd-catalyzed borylation then Suzuki coupling with 2-chloropyridine PdCl2(PPh3)2, CuI, Na2CO3, DME Reflux under argon, 4+ hours 60-70% isolated yield; chromatographic purification
3. One-Step Continuous Flow Synthesis Hantzsch reaction in flow microreactor from tert-butyl acetoacetates, amines, and 2-bromoketones Continuous flow setup, HBr in situ hydrolysis Microreactor, single step Rapid, scalable, adaptable to tert-butyl esters

Detailed Research Findings and Notes

  • The iodination step is critical to introduce a good leaving group for subsequent cross-coupling. The use of DMF and mild base conditions preserves the Boc group.
  • The Masuda borylation-Suzuki coupling sequence is a robust method for constructing biheteroaryl systems, including pyrrole-pyridine linkages, with good regioselectivity and functional group tolerance.
  • The continuous flow synthesis represents a modern approach that can streamline the process, reduce reaction times, and improve safety by handling reactive intermediates in situ.
  • Purification typically involves flash chromatography on silica gel, with eluent systems tailored to the polarity of the product.
  • Characterization data from the literature include NMR (1H, 13C), mass spectrometry, and elemental analysis confirming structure and purity.

Chemical Reactions Analysis

Types of Reactions: tert-Butyl 3-(pyridin-2-yl)-1H-pyrrole-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The pyrrole ring can be oxidized to form pyrrole-2,5-dione derivatives.

    Reduction: The pyridin-2-yl group can be reduced to form piperidine derivatives.

    Substitution: The hydrogen atoms on the pyrrole ring can be substituted with various functional groups using electrophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Electrophiles such as alkyl halides or acyl chlorides in the presence of a Lewis acid catalyst.

Major Products Formed:

    Oxidation: Pyrrole-2,5-dione derivatives.

    Reduction: Piperidine derivatives.

    Substitution: Various substituted pyrrole derivatives depending on the electrophile used.

Scientific Research Applications

tert-Butyl 3-(pyridin-2-yl)-1H-pyrrole-1-carboxylate has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as a ligand in coordination chemistry and its interactions with biological macromolecules.

    Medicine: Explored for its potential pharmacological properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of tert-butyl 3-(pyridin-2-yl)-1H-pyrrole-1-carboxylate involves its interaction with specific molecular targets. For example, in medicinal chemistry, it may act by binding to enzymes or receptors, thereby modulating their activity. The pyridin-2-yl group can participate in hydrogen bonding and π-π interactions, which are crucial for its binding affinity and specificity.

Comparison with Similar Compounds

Substituent Variation on the Pyrrole Ring

  • tert-Butyl 5-cyclopropyl-3-hexyl-2-[2-(methylthio)phenyl]-1H-pyrrole-1-carboxylate ():

    • Structural Differences : The pyrrole ring is substituted with cyclopropyl, hexyl, and 2-(methylthio)phenyl groups at positions 5, 3, and 2, respectively.
    • Synthesis : Synthesized via Rh-catalyzed reaction with 88% yield, compared to the target compound’s unspecified route.
    • Key Data : NMR signals at δ 7.17–7.15 (aromatic protons) and δ 2.35 (SCH3) highlight electronic effects of substituents. The hexyl chain may enhance lipophilicity compared to the pyridinyl group in the target compound.
  • tert-Butyl 2-methyl-1H,2H,3H-pyrrolo[3,2-c]pyridine-1-carboxylate (): Structural Differences: Features a fused pyrrolo[3,2-c]pyridine system with a methyl group at position 2. Molecular Weight: 234.29 g/mol (vs. ~273.3 g/mol estimated for the target compound).

Functional Group Modifications

  • tert-Butyl 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrolo[2,3-b]pyridine-1-carboxylate ():

    • Functional Group : Incorporates a boronate ester at position 3, enabling Suzuki-Miyaura cross-coupling reactions.
    • Molecular Weight : 344.21 g/mol, significantly higher due to the boron-containing group.
    • Applications : The boronate group expands utility in polymer and drug synthesis, unlike the pyridinyl group in the target compound.
  • (±)-trans-1-tert-Butyl 3-methyl 4-(2-fluoro-6-(3-(hydroxymethyl)pyrrolidin-1-yl)pyridin-3-yl)pyrrolidine-1,3-dicarboxylate ():

    • Functional Groups : Contains a fluoropyridine and hydroxymethyl-pyrrolidine moiety.
    • Key Features : Fluorine introduces electronegativity, while the hydroxymethyl group adds hydrogen-bonding capability, contrasting with the simpler pyridinyl substituent in the target compound.

Saturation and Conformational Flexibility

  • tert-Butyl octahydro-1H-pyrrolo[3,2-b]pyridine-1-carboxylate ():

    • Saturation : The pyrrolopyridine core is fully saturated (octahydro), reducing aromaticity and increasing conformational flexibility.
    • Molecular Weight : 226.32 g/mol (lower than the target compound due to hydrogenation).
    • Implications : Saturation may improve metabolic stability but reduce π-stacking interactions in drug-receptor binding.
  • tert-Butyl 4-[4-[(6-methyl-1H-indazol-5-yl)amino]-7H-pyrrolo[2,3-d]pyrimidin-6-yl]-3,6-dihydro-2H-pyridine-1-carboxylate (): Hybrid Structure: Combines pyrrolopyrimidine, dihydropyridine, and indazole moieties.

Tabulated Comparison of Key Compounds

Compound Name (CAS/Reference) Molecular Formula Molecular Weight Key Substituents/Features Yield/Purity Applications/Notes
tert-Butyl 3-(pyridin-2-yl)-1H-pyrrole-1-carboxylate C14H16N2O2 ~273.3 Pyridin-2-yl, tert-butyl carboxylate N/A Medicinal chemistry, ligand design
tert-Butyl 5-cyclopropyl-3-hexyl-... () C26H35NO2S 437.6 Cyclopropyl, hexyl, methylthio-phenyl 88% Lipophilic intermediates
tert-Butyl 3-boronate-pyrrolopyridine () C18H25BN2O4 344.21 Boronate ester N/A Suzuki coupling substrates
Octahydro-pyrrolopyridine () C12H22N2O2 226.32 Saturated pyrrolopyridine N/A Conformational studies

Biological Activity

Tert-butyl 3-(pyridin-2-yl)-1H-pyrrole-1-carboxylate (CAS Number: 1492663-36-1) is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews its biological properties, mechanisms of action, and relevant case studies.

  • Molecular Formula : C₁₄H₁₆N₂O₂
  • Molecular Weight : 244.29 g/mol
  • Structure : The compound features a pyrrole ring substituted with a pyridine moiety, which is known to enhance biological activity due to its electron-withdrawing properties.

Biological Activity Overview

This compound has been investigated for various biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

Antimicrobial Activity

Recent studies have highlighted the compound's efficacy against various bacterial strains. For instance, derivatives of pyrrole compounds have shown significant activity against Mycobacterium tuberculosis, with some exhibiting a minimum inhibitory concentration (MIC) as low as 5 µM .

CompoundMIC (µM)Target Organism
This compound5Mycobacterium tuberculosis
Related Pyrrole Derivative77Pseudomonas putida

Anticancer Activity

The compound's potential as an anticancer agent is also noteworthy. A study demonstrated that pyrrole derivatives can inhibit key pathways involved in cancer cell proliferation and survival. Specifically, compounds targeting the PD-1/PD-L1 interaction showed promising results in enhancing immune response against tumors .

The biological activity of this compound can be attributed to its ability to interact with specific biological targets:

  • Inhibition of Enzymatic Pathways : The compound may inhibit enzymes critical for bacterial cell wall synthesis or cancer cell metabolism.
  • Modulation of Immune Responses : By affecting the PD-1/PD-L1 pathway, it can enhance T-cell activation and promote anti-tumor immunity .

Study on Antimicrobial Properties

A recent investigation focused on the synthesis and evaluation of a series of pyrrole derivatives, including this compound. The study found that certain structural modifications significantly increased antimicrobial potency against resistant bacterial strains .

Study on Anticancer Efficacy

Another study assessed the anticancer potential of this compound in vitro and in vivo. Results indicated that it could effectively reduce tumor growth in mouse models by promoting apoptosis in cancer cells while sparing normal cells .

Q & A

Basic: What analytical techniques are recommended for confirming the identity and purity of tert-butyl 3-(pyridin-2-yl)-1H-pyrrole-1-carboxylate?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy : Use 1H^1H and 13C^{13}C NMR to confirm structural integrity. Pyridin-2-yl protons typically appear between δ 8.5–7.1 ppm, while the tert-butyl group resonates as a singlet at δ 1.4 ppm.
  • High-Resolution Mass Spectrometry (HRMS) : Validate the molecular formula by matching the exact mass (e.g., calculated for C14H17N2O2\text{C}_{14}\text{H}_{17}\text{N}_2\text{O}_2: 253.1287).
  • HPLC-UV : Assess purity using reverse-phase chromatography with UV detection at 254 nm, ensuring a single peak with >95% purity.
    References :

Basic: What synthetic strategies are effective for synthesizing this compound?

Methodological Answer:

  • Step 1 : Introduce the pyridinyl group via Suzuki-Miyaura cross-coupling. Use Pd(PPh3_3)4_4 (5 mol%), Cs2_2CO3_3 (2 equiv.), and dioxane at 80–100°C for 12–24 hours to couple 3-bromo-1H-pyrrole with pyridin-2-ylboronic acid.
  • Step 2 : Protect the pyrrole nitrogen with tert-butyl chloroformate. React the intermediate with tert-butyl chloroformate (1.2 equiv.) and triethylamine (2 equiv.) in dichloromethane (DCM) at 0°C to room temperature.
    References :

Advanced: How can crystallographic refinement challenges be addressed when determining the structure of this compound?

Methodological Answer:

  • Software Optimization : Use SHELXL for refinement, applying the TWIN and BASF commands to model twinning effects. For disordered tert-butyl groups, apply constraints (e.g., SIMU) to refine isotropic displacement parameters.
  • Data Collection : Collect high-resolution data (<1.0 Å) at 100 K to minimize thermal motion artifacts. Validate with Hirshfeld surface analysis to confirm intermolecular interactions.
  • Cross-Validation : Compare X-ray-derived bond lengths with DFT-optimized geometries (e.g., B3LYP/6-31G*) to resolve ambiguities.
    References :

Advanced: What methodologies resolve contradictions between experimental NMR data and computational predictions?

Methodological Answer:

  • Solvent Effects : Perform DFT calculations (e.g., IEFPCM model in Gaussian) to simulate NMR shifts in the same solvent (e.g., CDCl3_3). Adjust for hydrogen-bonding interactions if using DMSO.
  • 2D NMR : Acquire COSY and HSQC spectra to assign coupling networks (e.g., distinguish pyrrole C-H from pyridine signals).
  • Dynamic Effects : Use variable-temperature NMR (e.g., 25–60°C) to probe conformational exchange broadening in the tert-butyl group.
    References :

Basic: What safety protocols are essential during handling of this compound?

Methodological Answer:

  • Personal Protective Equipment (PPE) : Wear nitrile gloves, chemical goggles, and an N95 respirator.
  • Ventilation : Conduct reactions in a fume hood with a face velocity of 0.5 m/s.
  • Emergency Measures : Ensure immediate access to an eyewash station and neutral-pH skin decontaminant. Store the compound under nitrogen at 2–8°C.
    References :

Advanced: How does the tert-butyl carbamate group influence regioselectivity in subsequent derivatization reactions?

Methodological Answer:

  • Steric Effects : The bulky tert-butyl group directs electrophilic substitution to the pyrrole’s 4-position. For example, alkylation with NaH/THF at 0°C shows >80% selectivity for 4-substitution over the carbamate-adjacent 1-position.
  • Kinetic Analysis : Monitor reaction progress via in situ IR spectroscopy; tert-butyl-induced steric hindrance reduces reaction rates at the 1-position by 3x compared to the 4-position.
  • Computational Modeling : Use DFT (M06-2X/def2-TZVP) to calculate transition-state energies, confirming lower activation barriers at sterically accessible sites.
    References :

Retrosynthesis Analysis

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Feasible Synthetic Routes

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tert-butyl 3-(pyridin-2-yl)-1H-pyrrole-1-carboxylate
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tert-butyl 3-(pyridin-2-yl)-1H-pyrrole-1-carboxylate

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